molecular formula C6H14N2 B13497791 N-Isopropylazetidin-3-amine

N-Isopropylazetidin-3-amine

Cat. No.: B13497791
M. Wt: 114.19 g/mol
InChI Key: KVJAHQKVUWRTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopropylazetidin-3-amine dihydrochloride (CAS 888032-75-5) is a high-purity research chemical offered as a stable dihydrochloride salt. This compound serves as a rigid, versatile scaffold in modern organic and medicinal chemistry, particularly in drug discovery programs. The azetidine core is a four-membered saturated nitrogen heterocycle that imparts significant conformational rigidity to molecules. This rigidity is a key asset in medicinal chemistry, as it can reduce the entropic penalty associated with a molecule binding to its biological target, potentially leading to higher affinity and selectivity. Incorporating azetidine rings into bioactive molecules has been shown to improve critical properties such as metabolic stability, solubility, and pharmacokinetic profiles . This molecule features a secondary isopropylamine group, providing two key nitrogen-based sites for chemical modification, making it an excellent intermediate for constructing more complex molecular architectures . Researchers can leverage this building block to introduce a defined, three-dimensional structure into novel compounds for screening against various biological targets. The dihydrochloride salt form enhances the compound's stability and solubility for laboratory use. This product is intended for research applications only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

N-propan-2-ylazetidin-3-amine

InChI

InChI=1S/C6H14N2/c1-5(2)8-6-3-7-4-6/h5-8H,3-4H2,1-2H3

InChI Key

KVJAHQKVUWRTHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CNC1

Origin of Product

United States

Synthetic Methodologies for N Isopropylazetidin 3 Amine and Its Precursors

Strategies for Azetidine (B1206935) Ring Formation

The formation of the strained four-membered azetidine ring requires specific synthetic approaches due to unfavorable enthalpic and entropic factors. researchgate.net Key strategies involve the formation of the heterocyclic ring from acyclic precursors or the structural rearrangement of other cyclic systems.

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a carbon-nitrogen bond to close the ring. magtech.com.cn

A prevalent method is the intramolecular nucleophilic substitution of γ-amino halides or related compounds. In this approach, a 1,3-difunctionalized propane (B168953) derivative, containing a terminal amine and a leaving group (e.g., halogen, tosylate), undergoes cyclization. The amine nitrogen acts as the nucleophile, displacing the leaving group at the γ-position to form the azetidine ring. The efficiency of this reaction is often enhanced by using a base to deprotonate the amine, increasing its nucleophilicity. slideshare.netacs.org

Another significant cyclization strategy begins with the ring-opening of epoxides. For instance, reaction of an amine with a functionalized epoxide like epichlorohydrin (B41342) can generate a γ-amino alcohol intermediate, which can then be induced to cyclize. colab.ws Similarly, the reaction of primary amines with 2-substituted-1,3-propanediol bis-triflates, generated in situ, provides a direct route to 1,3-disubstituted azetidines. organic-chemistry.org Palladium-catalyzed intramolecular amination of C-H bonds at the γ-position of amine substrates protected with a picolinamide (B142947) group also represents a modern approach to azetidine synthesis. organic-chemistry.org

The table below summarizes various cyclization strategies for forming azetidine rings.

Table 1: Cyclization Strategies for Azetidine Ring Synthesis

Starting Material Type Key Transformation Typical Reagents/Conditions Reference(s)
γ-Haloamines Intramolecular Nucleophilic Substitution Base (e.g., K₂CO₃, NaH), Heat magtech.com.cnacs.org
1,3-Propanediol Derivatives In situ formation of bis-electrophiles Triflating agent, Primary amine organic-chemistry.org
Epoxides (e.g., Epichlorohydrin) Ring-opening followed by cyclization Amine, Base colab.ws
Allylic/Homoallylic Amines Pd-Catalyzed Cyclization Pd catalyst, Ligand, Base magtech.com.cn
picolinamide protected amines Pd-catalyzed C-H amination Pd(OAc)₂, Oxidant organic-chemistry.org

Ring size manipulation of existing heterocycles offers an alternative and powerful route to the azetidine framework. nih.gov These methods can provide access to complex azetidine derivatives that are otherwise difficult to synthesize. magtech.com.cn

Ring Expansion: A notable strategy is the one-carbon ring expansion of three-membered aziridines. nih.gov This transformation can be achieved through the formation and subsequent rearrangement of an aziridinium (B1262131) ylide. For example, biocatalytic methods using engineered cytochrome P450 enzymes can catalyze the reaction of aziridines with a carbene source, leading to a highly enantioselective nih.govCurrent time information in Bangalore, IN.-Stevens rearrangement to form the azetidine ring. nih.gov Chemical methods have also been developed; a gold-catalyzed ring expansion of propargylic aziridines proceeds through a 4-exo-dig cyclization mechanism to yield alkylidene azetidines stereoselectively. acs.org

Ring Contraction: The contraction of five-membered rings, such as pyrrolidines, is another viable pathway. A robust one-pot method involves the nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.org In the presence of potassium carbonate, various nucleophiles can be incorporated to yield α-carbonylated N-sulfonylazetidines. organic-chemistry.org Acid-induced ring contraction of certain spiro-isoxazoline derivatives derived from amino acids has also been shown to produce β-lactams (azetidin-2-ones), which are valuable precursors to azetidines via reduction. acs.org

The table below highlights examples of ring manipulation strategies.

Table 2: Ring Manipulation Strategies for Azetidine Synthesis

Strategy Starting Heterocycle Key Intermediate/Reaction Product Type Reference(s)
Ring Expansion Aziridine (B145994) Aziridinium Ylide / nih.govCurrent time information in Bangalore, IN.-Stevens Rearrangement Substituted Azetidine nih.gov
Ring Expansion Propargylic Aziridine Diborylalkyl Homopropargyl Amine / Au-catalyzed cyclization Alkylidene Azetidine acs.org
Ring Contraction α-Bromo N-sulfonylpyrrolidinone Nucleophilic addition-ring contraction α-Carbonylated N-sulfonylazetidine organic-chemistry.org
Ring Contraction Spiro-isoxazoline Acid-induced rearrangement Azetidin-2-one (β-Lactam) acs.org

Synthesis of N-Isopropylazetidin-3-amine

The synthesis of the target molecule, this compound, can be accomplished through several key synthetic disconnections, primarily involving the formation of the C3-N bond or the N1-isopropyl bond at a late stage.

Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds. masterorganicchemistry.comwikipedia.org This reaction can be applied to the synthesis of this compound by reacting a suitable azetidine ketone precursor, such as N-protected-azetidin-3-one, with isopropylamine (B41738). chemrxiv.org

The process occurs in two main steps, which can often be performed in a single pot. wikipedia.orglibretexts.org First, the isopropylamine adds to the carbonyl group of the azetidin-3-one (B1332698) to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base, or imine. The second step is the reduction of this imine to the final amine product. youtube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common because they are mild enough to selectively reduce the protonated imine in the presence of the starting ketone. masterorganicchemistry.comorganic-chemistry.org

A typical pathway is illustrated below: Starting Material: 1-Boc-azetidin-3-one Reagents: 1. Isopropylamine, 2. Sodium triacetoxyborohydride (NaBH(OAc)₃) Intermediate: 1-Boc-N-isopropylazetidin-3-amine Final Step: Deprotection of the Boc group (e.g., with trifluoroacetic acid) to yield this compound.

The synthesis of this compound can also be achieved via direct nucleophilic substitution. chemrxiv.orgfiveable.me This approach involves reacting an azetidine ring that has a suitable leaving group at the C3 position with isopropylamine.

In this strategy, a precursor such as 1-Boc-3-hydroxyazetidine is first converted to a derivative with a better leaving group, such as a tosylate (OTs), mesylate (OMs), or halide (e.g., Br, I). This electrophilic azetidine derivative is then treated with isopropylamine, which acts as the nucleophile, displacing the leaving group in an Sₙ2 reaction to form the C3-N bond. libretexts.org The reaction typically requires heat and may be performed in a suitable polar solvent. Following the substitution, the N-Boc protecting group is removed to afford the final product. This method is a direct and often high-yielding approach to 3-aminoazetidines. chemrxiv.org

A complete synthesis of this compound often involves a multi-step sequence starting from readily available acyclic precursors. libretexts.orgvapourtec.com A common and efficient strategy begins with epichlorohydrin.

A plausible multi-step synthetic route is as follows:

Azetidin-3-ol Formation: Reaction of epichlorohydrin with a bulky primary amine, such as benzhydrylamine, leads to the formation of 1-benzhydrylazetidin-3-ol. The benzhydryl group serves as a protecting group for the azetidine nitrogen. colab.ws

Oxidation: The resulting secondary alcohol, 1-benzhydrylazetidin-3-ol, is then oxidized to the corresponding ketone, 1-benzhydrylazetidin-3-one. Common oxidation reagents for this transformation include Swern oxidation or Dess-Martin periodinane.

Reductive Amination: The ketone is then subjected to reductive amination with isopropylamine, as described in section 2.2.1, using a reducing agent like sodium triacetoxyborohydride to form 1-benzhydryl-N-isopropylazetidin-3-amine. chemrxiv.org

Deprotection: The final step is the removal of the N-benzhydryl protecting group. This is typically achieved via hydrogenolysis (e.g., using H₂ gas and a palladium catalyst, such as Pd/C), which cleaves the C-N bonds to the benzhydryl group, yielding the target compound, this compound.

This multi-step approach allows for the systematic construction of the molecule, with each step being a well-established and high-yielding transformation. youtube.com

Enantioselective Synthesis of Chiral Azetidine Derivatives

The synthesis of specific, single-enantiomer chiral azetidines is a significant area of research, driven by the prevalence of these structures in medicinally important molecules. Various methodologies have been developed to control the stereochemistry of the azetidine ring.

One prominent approach involves the use of chiral auxiliaries. For instance, chiral tert-butanesulfinamides have been successfully employed to achieve high levels of stereoselectivity in the synthesis of C2-substituted azetidines. rsc.org This method starts from readily available materials and uses the chiral sulfinamide to direct the stereochemical outcome. The resulting diastereomers can often be separated by standard chromatography, and subsequent removal of the auxiliary group yields the enantioenriched azetidine. acs.org A three-step method starting from 1,3-bis-electrophilic 3-chloropropanal (B96773) and chiral tert-butanesulfinamides can produce a range of C2-substituted azetidines with aryl, vinyl, and alkyl groups in good yields and diastereoselectivity. acs.org

Catalytic asymmetric synthesis represents another powerful strategy. Copper(I) complexes with chiral ligands have been shown to be effective in the enantioselective synthesis of azetidine derivatives. nih.govacs.org For example, a robust method for the highly enantioselective synthesis of 2-azetine-carboxylates is catalyzed by a copper(I)/chiral sabox ligand system. These intermediates can then be stereoselectively hydrogenated to yield tetrasubstituted azetidine-2-carboxylate derivatives as a single stereoisomer. nih.gov Another copper-catalyzed method allows for the difunctionalization of azetines, installing both boryl and allyl groups with the creation of two new stereogenic centers, providing access to chiral 2,3-disubstituted azetidines. acs.org

Phase-transfer catalysis (PTC) has also emerged as a potent tool for the enantioselective synthesis of complex azetidines, such as spirocyclic azetidine oxindoles. nih.govacs.org In this approach, a chiral phase-transfer catalyst, often derived from cinchona alkaloids, facilitates an intramolecular C-C bond formation. This method is valued for its operational simplicity and mild reaction conditions. nih.gov

MethodCatalyst/AuxiliarySubstrate TypeKey FeatureReference
Chiral Auxiliary(R)- or (S)-tert-Butanesulfinamide1,3-Bis-electrophilesDiastereoselective synthesis of C2-substituted azetidines. rsc.orgacs.org
Asymmetric CatalysisCopper(I) / Chiral Sabox LigandEnoldiazoacetates and IminesHighly enantioselective synthesis of 2-azetine-carboxylates. nih.gov
Asymmetric CatalysisCopper / BisphosphineAzetinesEnantioselective boryl allylation to form 2,3-disubstituted azetidines. acs.org
Phase-Transfer CatalysisChiral Cinchona Alkaloid DerivativeIsatin-derived diazo compoundsEnantioselective synthesis of spirocyclic azetidine oxindoles. nih.govacs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and related azetidine structures aims to reduce the environmental impact of chemical processes. sigmaaldrich.comchemmethod.com These principles focus on aspects such as waste prevention, atom economy, the use of safer chemicals and solvents, energy efficiency, and the use of catalytic reactions. sigmaaldrich.comacs.org

Catalyst Development for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and generate less waste than stoichiometric reactions. In the context of azetidine synthesis, several catalytic systems have been developed that align with sustainability goals.

Phase-Transfer Catalysis (PTC): Recognized as a greener and more sustainable approach, PTC uses catalysts that can be derived from natural products like cinchona alkaloids. acs.org These systems operate under mild conditions and are often low-cost, making them suitable for industrial applications. nih.gov

Photocatalysis: Visible-light-driven methods using organic photosensitizers provide an energy-efficient route to azetidines. chemrxiv.org These reactions can be highly efficient, sometimes requiring very low catalyst loadings, which contributes to a more sustainable process. chemrxiv.org

Lanthanide Catalysis: Lanthanide triflates, such as La(OTf)₃, have been used to catalyze the intramolecular regioselective aminolysis of epoxy amines to form azetidines. frontiersin.org This method is notable for its high yields and tolerance of various functional groups, which can reduce the need for protecting groups and thus minimize waste. acs.orgfrontiersin.org

Base-Promoted Cyclization: The use of bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote aza-Michael additions for constructing substituted azetidines offers a method that proceeds under mild conditions and can prevent side reactions, leading to cleaner reaction profiles and higher yields. mdpi.com

Catalyst TypeExampleGreen AdvantageReference
Phase-Transfer CatalystSF₅-containing cinchona alkaloid derivativeMild conditions, low cost, sustainable sourcing. nih.govacs.org
PhotocatalystOrganic photosensitiserEnergy efficient (visible light), low catalyst loading. chemrxiv.org
Lewis AcidLa(OTf)₃High yield, high regioselectivity, tolerance of functional groups. frontiersin.org
Organic BaseDBUMild conditions, prevents side reactions, high yields. mdpi.com

Solvent Selection and Waste Minimization Strategies

Safer Solvents: A key principle of green chemistry is to reduce or eliminate the use of hazardous solvents. chemmethod.com For certain steps in azetidine synthesis, there is a move towards using greener solvents. For example, carrying out displacement reactions in water simplifies work-up procedures and avoids the use of volatile organic compounds. google.com

Waste Minimization: Strategies to reduce waste are paramount. One effective approach is to design "one-pot" or "telescoped" reactions, where multiple synthetic steps are performed sequentially in the same reactor without isolating intermediates. acs.org This significantly reduces solvent use for extractions and purifications, decreases material losses, and saves time and energy. An example is a one-pot sequence involving cyclization, deprotection, and acylation to furnish a derivatized azetidine. acs.org Another core concept is reducing the use of protecting groups, as their application and subsequent removal require additional reagents and generate waste. acs.org The development of chemoselective catalysts that tolerate various functional groups supports this goal. frontiersin.org

Preparation of this compound Salts (e.g., Dihydrochloride)

This compound contains two basic nitrogen atoms: the secondary amine within the azetidine ring and the primary 3-amino group. Both can be protonated by acid to form salts. The dihydrochloride (B599025) salt is a common and stable form of this compound. prepchem.comaksci.com

The preparation of this compound dihydrochloride typically involves the reaction of the free base with hydrochloric acid. The general procedure is as follows:

The this compound free base is dissolved in a suitable organic solvent, such as diethyl ether, isopropanol, or ethyl acetate.

A solution of hydrogen chloride (either as a gas or dissolved in a solvent like ether or isopropanol) is added to the amine solution, typically in a stoichiometric amount of at least two equivalents.

The dihydrochloride salt, being an ionic compound, is generally insoluble in nonpolar organic solvents and will precipitate out of the solution. acs.org

The solid salt is then isolated by filtration, washed with a small amount of the solvent to remove any unreacted starting materials, and dried under vacuum.

This straightforward acid-base reaction provides the salt in a crystalline, stable, and easy-to-handle form. physicsandmathstutor.comchemguide.co.uk This method is analogous to the formation of hydrochloride salts from other amines, such as the cleavage of a sulfinamide protecting group with anhydrous HCl to directly yield an azetidine hydrochloride salt. acs.org

Reaction Chemistry and Functionalization of N Isopropylazetidin 3 Amine

Reactivity of the Secondary Amine Moiety

The secondary amine in N-Isopropylazetidin-3-amine is the primary site of chemical reactions. Its lone pair of electrons makes it a potent nucleophile, readily attacking electron-deficient centers. fiveable.me This nucleophilicity is the driving force behind its reactions with a wide array of electrophiles.

This compound readily engages in nucleophilic substitution and addition reactions with various electrophilic partners.

The nitrogen atom of this compound can be readily alkylated by reacting with alkyl halides. This nucleophilic aliphatic substitution reaction leads to the formation of tertiary amines. wikipedia.org However, the resulting tertiary amine is often more nucleophilic than the starting secondary amine, which can lead to subsequent alkylation, yielding a quaternary ammonium (B1175870) salt. masterorganicchemistry.com This process is known as exhaustive alkylation.

The formation of a quaternary ammonium salt, or quaternization, occurs when the tertiary amine product reacts with another molecule of the alkylating agent. wikipedia.org This reaction is known as the Menshutkin reaction. wikipedia.org The quaternization of N-methylpiperidine derivatives has been shown to cause a downfield shift in the 15N NMR chemical shifts, a phenomenon that would also be expected for this compound derivatives. nih.gov The use of excess alkyl halide can drive the reaction towards the formation of the quaternary ammonium salt. mnstate.edu

Table 1: General Scheme for Alkylation and Quaternization of this compound

ReactantReagentProduct(s)Reaction Type
This compoundAlkyl Halide (e.g., R-X)N-Alkyl-N-isopropylazetidin-3-amine and/or N,N-Dialkyl-N-isopropylazetidinium-3-amine halideNucleophilic Substitution

This compound undergoes acylation with acylating agents like acyl chlorides or acid anhydrides to form N-substituted amides. researchgate.netfishersci.de This is a robust and widely used transformation in organic synthesis. researchgate.net The reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. A base, such as pyridine (B92270) or a tertiary amine, is often added to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. fishersci.de

A specific example includes the reaction of N-isopropylazetidin-3-yl derivatives to form amide compounds, such as trifluoro-N-(1-isopropylazetidin-3-yl)-N-substituted amides. epo.org The formation of amide bonds is a cornerstone of medicinal chemistry, and this reactivity makes this compound a valuable synthon. researchgate.net

Table 2: General Scheme for Acylation of this compound

ReactantReagentProductReaction Type
This compoundAcyl Chloride (e.g., RCOCl) or Acid Anhydride (e.g., (RCO)₂O)N-Acyl-N-isopropylazetidin-3-amineNucleophilic Acyl Substitution

In a reaction analogous to acylation, this compound can react with sulfonyl chlorides (R-SO₂Cl) to yield sulfonamides. libretexts.org This reaction is a common method for the synthesis of sulfonamides, which are an important class of compounds in medicinal chemistry. uniba.it The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent loss of hydrogen chloride. As with acylation, a base is typically employed to scavenge the HCl produced. libretexts.org The synthesis of sulfonamides can be carried out under various conditions, including in environmentally benign deep eutectic solvents. uniba.it

Table 3: General Scheme for Sulfonamide Formation

ReactantReagentProductReaction Type
This compoundSulfonyl Chloride (e.g., RSO₂Cl)N-Sulfonyl-N-isopropylazetidin-3-amineNucleophilic Substitution at Sulfur

The reaction of this compound, a secondary amine, with aldehydes and ketones leads to the formation of enamines, not imines. libretexts.orgpressbooks.pub Imines are formed from the reaction of carbonyl compounds with primary amines. libretexts.orgmasterorganicchemistry.com

The mechanism for enamine formation begins with the nucleophilic attack of the secondary amine on the carbonyl carbon to form a zwitterionic intermediate. libretexts.org Proton transfer from the nitrogen to the oxygen results in a neutral carbinolamine. libretexts.org The hydroxyl group of the carbinolamine is then protonated in the presence of an acid catalyst, converting it into a good leaving group (water). libretexts.org The lone pair on the nitrogen then expels the water molecule to form an iminium ion. libretexts.org Finally, a proton is removed from an adjacent carbon atom (the α-carbon) by a base (such as another amine molecule or the solvent) to yield the enamine and regenerate the acid catalyst. masterorganicchemistry.comlibretexts.org The reaction is reversible and is often driven to completion by the removal of water. chemistrysteps.com

Table 4: General Scheme for Enamine Formation

ReactantReagentProductReaction Type
This compoundAldehyde or KetoneEnamineNucleophilic Addition-Elimination

Secondary amines, such as this compound, react with nitrous acid (HNO₂) to form N-nitrosamines. chemistrysteps.comlibretexts.orgyoutube.com Nitrous acid is typically generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid (HCl) due to its instability. youtube.com The electrophile in this reaction is the nitrosonium ion (NO⁺), which is formed in the acidic solution. libretexts.orgmsu.edu The secondary amine acts as a nucleophile, attacking the nitrosonium ion. Subsequent deprotonation of the nitrogen atom yields the N-nitrosamine, which often separates from the aqueous solution as an oily layer. libretexts.orgyoutube.com This reaction is a characteristic test for secondary amines. libretexts.org

Table 5: General Scheme for Reaction with Nitrous Acid

ReactantReagentProductReaction Type
This compoundNitrous Acid (HNO₂)N-Nitroso-N-isopropylazetidin-3-amineElectrophilic Substitution

Oxidation Reactions (e.g., N-Oxide Formation)

The tertiary amine functionality in this compound is susceptible to oxidation. A common oxidation reaction for tertiary amines involves the formation of an amine N-oxide. wikipedia.orgresearchgate.net This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxycarboxylic acids. libretexts.orgmasterorganicchemistry.com The resulting N-oxide introduces a formal positive charge on the nitrogen atom and a negative charge on the oxygen atom, altering the electronic properties and steric profile of the molecule. wikipedia.org

The formation of N-oxides can be a crucial step in synthetic pathways. For instance, the Cope elimination reaction proceeds through an N-oxide intermediate, which upon heating, leads to the formation of an alkene and a hydroxylamine (B1172632) derivative. masterorganicchemistry.com While specific studies on the N-oxide of this compound are not extensively detailed in the provided results, the general principles of tertiary amine oxidation are applicable. libretexts.orguomustansiriyah.edu.iq The stability and subsequent reactivity of the formed N-oxide would be influenced by the azetidine (B1206935) ring's strain and the nature of the N-isopropyl group.

Table 1: General Oxidation Reactions of Tertiary Amines

Oxidizing AgentProductReaction Type
Hydrogen Peroxide (H₂O₂)Amine N-oxideN-Oxidation
Peroxycarboxylic Acids (RCO₃H)Amine N-oxideN-Oxidation
Ozone (O₃)Various (cleavage products)Oxidative Cleavage
Potassium Permanganate (KMnO₄)Various (cleavage products)Oxidative Cleavage
This table presents common oxidizing agents for tertiary amines and the general products formed.

Reactivity of the Azetidine Ring System

The four-membered azetidine ring is a key structural feature that dictates the reactivity of this compound. Its reactivity is largely governed by the inherent ring strain. rsc.orgrsc.org

The strain energy of the azetidine ring, estimated to be around 25.4 kcal/mol, makes it susceptible to ring-opening reactions under certain conditions, although it is notably more stable than the highly strained three-membered aziridine (B145994) ring. rsc.orgrsc.org These reactions can be triggered by various reagents and conditions, leading to the formation of linear amine derivatives.

Acid-mediated ring-opening is a known decomposition pathway for some N-substituted azetidines. nih.gov For instance, intramolecular nucleophilic attack by a pendant amide group can lead to the cleavage of the azetidine ring. nih.gov The stability of the azetidine ring in such cases is influenced by the pKa of the ring nitrogen and the presence of other functional groups in the molecule. nih.gov

Ring-opening can also be achieved using nucleophiles. rsc.orgresearchgate.net While non-activated azetidines are relatively inert to nucleophilic attack, activation of the ring nitrogen, for example, through protonation or alkylation, can facilitate ring-opening. nih.gov The regioselectivity of the nucleophilic attack depends on the substitution pattern of the azetidine ring and the nature of the nucleophile. rsc.org

The stability of the azetidine ring is a balance between its inherent strain and the kinetic barrier to ring-opening. rsc.orgrsc.org Compared to the less strained five-membered pyrrolidine (B122466) ring (strain energy of 5.4 kcal/mol), the azetidine ring is significantly more reactive. rsc.org However, its greater stability compared to aziridines (strain energy of 27.7 kcal/mol) allows for easier handling and more controlled functionalization. rsc.orgrsc.org

The strain of the azetidine ring is a driving force for various chemical transformations. rsc.orgresearchgate.net Strain-release functionalization strategies have been developed to harness this inherent energy for the synthesis of more complex molecules. acs.org These methods often involve the use of catalysts to promote ring-opening and subsequent reaction with other reagents. acs.org

Derivatization and Scaffold Functionalization

The this compound scaffold can be modified at different positions to generate a library of derivatives with diverse properties.

Regioselective functionalization allows for the specific modification of one reactive site in the presence of others. In the context of this compound, this could involve reactions targeting the secondary amine, the azetidine ring nitrogen, or the C-H bonds of the alkyl substituents.

For example, regioselective amination of C(sp³)-H bonds can be achieved using photoredox catalysis, allowing for the introduction of an amino group at a specific carbon atom. nih.gov While not specifically demonstrated on this compound, this methodology offers a potential route for its derivatization. Similarly, regioselective alkylation of certain heterocyclic systems can be achieved, suggesting that selective functionalization of the azetidine ring or its substituents may be possible under specific conditions. rsc.orgdndi.org

The synthesis of analogues and homologues of this compound involves modifying the core structure by introducing different substituents or changing the ring size. For instance, various 1,3-disubstituted azetidines have been synthesized through tandem ring-opening and ring-closing procedures. thieme-connect.de

The synthesis of azetidine analogues often involves the cyclization of appropriately functionalized acyclic precursors. escholarship.org For example, intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines is a common strategy for constructing the azetidine ring. researchgate.net The choice of starting materials and reaction conditions determines the final substitution pattern of the azetidine derivative.

Table 2: Examples of Synthesized Azetidine Analogues

Compound NameBrief Description of SynthesisReference
3-[(tert-Butyldimethylsilyloxy)methyl]-1-isopropylazetidin-3-olSynthesized via a tandem ring-opening ring-closing procedure. thieme-connect.de
1-Allyl-3-[(tert-Butyldimethylsilyloxy)methyl]azetidin-3-olSynthesized via a tandem ring-opening ring-closing procedure. thieme-connect.de
3-[(tert-Butyldimethylsilyloxy)methyl]-1-(prop-2-ynyl)azetidin-3-olSynthesized via a tandem ring-opening ring-closing procedure. thieme-connect.de
3-[(tert-Butyldimethylsilyloxy)methyl]-1-cyclopentylazetidin-3-olSynthesized via a tandem ring-opening ring-closing procedure. thieme-connect.de
8-azetidin-3-yl-2-(2-isopropyl-2H- rsc.orgrsc.orgnih.govtriazol-3-yl)-4,5-dihydro-6-oxa-1,3a-diaza-benzo[e] azulene (B44059) hydrochlorideMentioned in a patent as part of a larger chemical scaffold. google.com
This table provides examples of synthesized azetidine analogues and a brief note on their synthesis or context.

Compound Names Mentioned

Computational and Theoretical Investigations of N Isopropylazetidin 3 Amine

Molecular Geometry and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating molecules where experimental data may be scarce. bibliotekanauki.plicm.edu.pl For systems like N-Isopropylazetidin-3-amine, methods such as B3LYP, often paired with basis sets like 6-31G* or larger, are commonly used to optimize molecular geometry and calculate electronic properties. mdpi.com High-level composite schemes, which may combine coupled-cluster and Møller–Plesset perturbation theory, have been employed for highly accurate energy and structure calculations of related molecules like isopropylamine (B41738). nih.govacs.orgacs.orgresearchgate.net

These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For the azetidine (B1206935) portion, DFT studies on various derivatives show that the ring is not planar. tandfonline.com The puckering of the ring is a critical feature, and its geometry is influenced by the nature and position of substituents. researchgate.netlookchem.com For the isopropylamine fragment, computational methods have been used to determine the relative energies of different conformers. nih.govacs.orgresearchgate.net Theoretical vibrational analysis is also a standard output of these calculations, providing predicted infrared spectra. bibliotekanauki.plicm.edu.pl

The molecular electrostatic potential (MESP) is a valuable property derived from the total electron density distribution, which itself can be accurately calculated using quantum chemical methods. utwente.nlunibe.ch The MESP maps the electrostatic interactions around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). dtic.milnih.gov These maps are crucial for understanding reactivity, particularly towards electrophiles and nucleophiles. mdpi.com

For this compound, two primary regions of negative electrostatic potential are expected. The most significant will be associated with the lone pair of electrons on the exocyclic amine nitrogen, making it a prime site for protonation and electrophilic attack. cdnsciencepub.com A secondary, likely weaker, negative potential would be associated with the lone pair of the endocyclic nitrogen within the azetidine ring. The electron-donating character of the isopropyl group and the alkyl frame of the azetidine ring would enhance the negative potential at the amine nitrogen. mdpi.com Conversely, the hydrogen atom attached to the exocyclic amine will exhibit a region of positive potential, making it a hydrogen bond donor. The distribution of electron density in the strained C-C and C-N bonds of the azetidine ring is also a key feature, often showing an accumulation of charge density in the bonding regions. utwente.nl

Conformational Analysis of the Azetidine Ring and Isopropyl Group

The flexibility of this compound arises from two main sources: the puckering of the azetidine ring and the rotation around the C-N bond of the isopropyl group.

The azetidine ring is a four-membered heterocycle that adopts a non-planar, puckered conformation to relieve some of the inherent angle strain. tandfonline.com This puckering is not static; the ring can undergo a dynamic inversion process where the axial and equatorial positions interconvert. DFT calculations on N-alkyl-2-arylazetidines suggest that this ring puckering is a dynamic phenomenon, and the presence of substituents can create a preference for one puckered state over another. lookchem.com The energy barrier for this inversion is generally low. uniba.it For an N-substituted 3-aminoazetidine, the puckering will be influenced by the steric and electronic nature of the N-isopropyl group, which will likely favor a conformation that minimizes steric hindrance. Computational studies on fluorinated azetidines have shown that electrostatic interactions, such as those between a substituent and the ring nitrogen, can significantly influence the preferred puckered conformation. researchgate.net

Table 1: Representative Calculated Puckering Angles for Azetidine Derivatives from Theoretical Studies. (Note: Data is for analogous systems, not this compound itself).
Azetidine DerivativeComputational MethodPuckering Angle (φ)Reference Finding
Azetidineab initio~35°Early ab initio studies established the non-planar nature of the parent ring.
Generic Substituted AzetidinesDFTVariesDipole moments and polarizability are sensitive to the ring puckering angle. tandfonline.com
Fluorinated Azetidinium CationDFTVariable (e.g., ~26°)The ring pucker is influenced by charge-dipole interactions with substituents. researchgate.net

Rotation around the C3-N bond connecting the azetidine ring to the isopropyl group's nitrogen atom leads to rotational isomers (rotamers). Detailed computational studies on isopropylamine (IPA) have identified two primary conformers: a trans (T) and a gauche (G) form. nih.govacs.orgresearchgate.net The trans conformer, where the N-H bonds are staggered with respect to the C-H bond of the isopropyl methine, is generally found to be the most stable. acs.org

For this compound, a similar landscape is expected, with the azetidine ring replacing one of the N-H bonds of IPA. The relative energies of the rotamers will be determined by the steric and electronic interactions between the azetidine ring and the methyl groups of the isopropyl substituent. High-level quantum-chemical calculations are necessary to accurately predict these small energy differences.

Table 2: Calculated Relative Energies of Isopropylamine (IPA) Conformers. (Data provides a model for the rotational isomerism expected in this compound).
ConformerComputational MethodRelative Energy (cm⁻¹)Relative Energy (kJ/mol)
Trans (T)Composite Scheme (High-Level)00
Gauche (G)Composite Scheme (High-Level)~100-150~1.2-1.8

Data adapted from high-level quantum-chemical investigations on isopropylamine. nih.govacs.org

The conformation of this compound is significantly influenced by intramolecular interactions.

Steric Effects: The primary steric interaction will be between the bulky isopropyl group and the azetidine ring. This steric hindrance will influence both the preferred rotational conformer around the C3-N bond and potentially the puckering of the azetidine ring itself. The system will adopt a geometry that minimizes the repulsion between the hydrogen atoms on the isopropyl methyl groups and the hydrogens on the azetidine ring. In diarylamines, for instance, the size of ortho-substituents like isopropyl groups has a measurable effect on the rotational barrier. nih.gov

Intramolecular Hydrogen Bonding: A key potential interaction in this compound is the formation of an intramolecular hydrogen bond. The hydrogen atom on the exocyclic secondary amine (N-H) can act as a hydrogen bond donor, while the lone pair of the endocyclic tertiary amine nitrogen can act as an acceptor. This would form a five-membered ring structure. The formation and strength of such a bond have a profound effect on molecular conformation and properties. nih.gov Computational studies on related amino acids have shown that the stability of conformers can be dictated by the formation of such intramolecular hydrogen bonds, especially in non-polar environments. nih.gov The geometry of the azetidine ring and the flexibility of the isopropyl group would need to allow for an appropriate distance and angle between the N-H donor and the endocyclic N acceptor for a stable hydrogen bond to form. osti.gov Theoretical studies on nitroimine-substituted azetidines have also highlighted the role of intramolecular hydrogen bonds in determining isomer stability. bibliotekanauki.pl

Spectroscopic Characterization (Theoretical Predictions)

Theoretical spectroscopy is a cornerstone of computational chemistry, enabling the prediction of spectral data that can aid in the identification and structural elucidation of novel compounds. By solving the Schrödinger equation for a given molecule, typically using density functional theory (DFT) or ab initio methods, it is possible to calculate the energies and intensities of spectroscopic transitions.

Vibrational analysis through computational methods predicts the infrared (IR) and Raman spectra of a molecule. These spectra arise from the vibrations of chemical bonds, and the frequencies of these vibrations are sensitive to the molecule's structure, bond strengths, and atomic masses. For this compound, a full vibrational analysis would involve geometry optimization of the molecule to find its most stable conformation, followed by the calculation of the harmonic vibrational frequencies.

The primary vibrations of interest would include:

N-H stretching and bending from the secondary amine.

C-H stretching and bending from the isopropyl and azetidine alkyl groups.

C-N stretching vibrations within the azetidine ring and from the isopropyl group.

Ring puckering and deformation modes characteristic of the strained four-membered azetidine ring.

Computational studies on related azetidine derivatives, such as 1,3,3-trinitroazetidine, have utilized semi-empirical molecular orbital calculations and normal coordinate analysis to assign observed IR bands to specific vibrational modes. dntb.gov.uatandfonline.com A similar approach for this compound would likely employ a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*) to generate a set of predicted vibrational frequencies. These theoretical frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, providing a closer match to experimental data. A scaled ab initio force field has been successfully applied to the parent azetidine molecule to predict its vibrational spectra. acs.org

Table 1: Illustrative Predicted Vibrational Frequencies for this compound (Based on Analogous Compounds)

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
N-H Stretch 3300 - 3500 Medium
C-H Stretch (Aliphatic) 2850 - 3000 Strong
C-N Stretch (Ring) 1200 - 1250 Medium-Strong
C-N Stretch (Isopropyl) 1150 - 1200 Medium

Note: This table is illustrative and based on general frequency regions for the specified functional groups and the known vibrational modes of the azetidine ring. Actual values would require specific quantum chemical calculations.

Computational methods are also employed to predict Nuclear Magnetic Resonance (NMR) spectra, which provide detailed information about the electronic environment of atomic nuclei (primarily ¹H and ¹³C). The gauge-independent atomic orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts.

For this compound, theoretical NMR predictions would be invaluable for assigning the signals in an experimental spectrum. The calculation would involve optimizing the molecule's geometry and then computing the isotropic magnetic shielding constants for each nucleus. These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). DFT calculations have been successfully used to predict the NMR spectra of other complex azetidine derivatives, aiding in the differentiation of diastereoisomers. nih.gov

Table 2: Representative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Azetidine C2/C4 3.5 - 3.9 (CH₂) 50 - 55
Azetidine C3 3.0 - 3.4 (CH) 45 - 50
Isopropyl CH 2.8 - 3.2 50 - 55
Isopropyl CH₃ 1.0 - 1.3 20 - 25
Azetidine NH 1.5 - 2.5 -

Note: This table provides estimated chemical shift ranges based on the expected electronic environments of the nuclei. Precise predictions require specific GIAO calculations.

Reaction Mechanism Studies (Theoretical)

Theoretical reaction mechanism studies investigate the pathways through which a molecule transforms into products. These studies are crucial for understanding reactivity, selectivity, and the factors that control chemical reactions. The significant ring strain of the azetidine ring (approximately 25.2 kcal/mol) is a key factor governing its reactivity. researchgate.net

A key aspect of studying reaction mechanisms is the characterization of transition states (TS). A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. Computational chemists locate transition states using various algorithms and confirm them by vibrational frequency analysis, where a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For this compound, key transformations could include:

Ring-opening reactions: Due to its inherent strain, the azetidine ring can be opened by nucleophiles. Theoretical studies on similar systems have explored the transition states for such openings, revealing the influence of substituents on the regioselectivity of the attack. unige.ch

N-alkylation or N-acylation: The secondary amine on the ring is a nucleophilic center. Theoretical modeling can characterize the transition states for its reaction with electrophiles.

Ring expansion: Reactions that expand the four-membered ring to a five- or six-membered ring are also possible. Computational studies have detailed the mechanisms of such expansions, for instance, in reactions involving aziridinium (B1262131) ylides leading to azetidines. nih.gov

Computational studies on the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines to form azetidines have successfully calculated the transition states, showing that the formation of the azetidine ring was kinetically favored over the formation of a pyrrolidine (B122466) ring under certain catalytic conditions. frontiersin.org

Once the reactants, products, and transition states are located, their energies can be calculated to construct a full reaction energy profile. This profile provides crucial thermodynamic and kinetic information.

Energetics (Thermodynamics): The difference in energy between the products and reactants (ΔE or ΔG) indicates whether a reaction is exothermic or endothermic (or exergonic/endergonic).

Kinetics: The energy difference between the transition state and the reactants determines the activation energy (Ea or ΔG‡). A lower activation energy corresponds to a faster reaction rate, as described by the Arrhenius equation and transition state theory.

For example, a theoretical study on the ring opening of an azetidine derivative found that the activation energy for the cleavage of one of the ring's C-C bonds was significantly influenced by whether the molecule was in a neutral, cationic, or anionic state. mdpi.com The study showed that photocycloreversion through reduction was the most favorable process due to lower activation barriers. mdpi.com Similarly, computational investigations into the formation of benzosultams from (2-alkynyl)phenylsulfonyl azetidines revealed that the rate-limiting step was the ring opening of the azetidine by a nucleophile. unige.ch

Table 3: Illustrative Energetic Data for a Hypothetical Ring-Opening Reaction of this compound

Reaction Step Species Relative Free Energy (ΔG, kcal/mol)
1 Reactants (this compound + Nu⁻) 0.0
2 Transition State (TS) +15 to +25

Note: This table is a hypothetical representation of the energetics for a plausible reaction. The values are typical for nucleophilic ring-opening reactions of strained heterocycles and would need to be confirmed by specific calculations.

Applications of N Isopropylazetidin 3 Amine in Advanced Chemical Synthesis and Materials Science

Utilization as a Synthetic Building Block for Complex Molecules

The conformationally restricted, yet highly functionalized, nature of N-Isopropylazetidin-3-amine provides a distinct advantage in the synthesis of complex molecules where precise spatial orientation of functional groups is required. enamine.net

The azetidine (B1206935) ring system is a prized building block for creating novel, highly functionalized heterocyclic compounds. enamine.net this compound serves as a versatile scaffold for constructing more elaborate molecular architectures. The presence of two distinct nitrogen atoms allows for selective, stepwise reactions to build diverse heterocyclic frameworks.

Research has shown that related N-functionalized azetidines are effective precursors in coupling reactions to produce a variety of heterocyclic systems. For instance, N-Boc-3-iodoazetidine, a related azetidine building block, has been successfully used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate collections of pyrazole, indazole, and indole (B1671886) derivatives. This demonstrates the utility of the azetidine core in forming complex, multi-ring structures that are of high interest in medicinal chemistry and drug discovery. enamine.net The rigid, puckered structure of the azetidine ring can impart favorable properties to the final molecule, such as improved binding affinity to biological targets, by reducing the entropic penalty of binding. enamine.net

Table 1: Application of Azetidine Scaffolds in Heterocyclic Synthesis An interactive table detailing the use of azetidine derivatives in constructing complex molecules.

Precursor Type Reaction Type Resulting Heterocycles Key Feature
N-Functionalized Azetidines Palladium-Catalyzed Cross-Coupling Pyrazoles, Indazoles, Indoles Serves as a rigid scaffold for molecular diversification. enamine.net
Azetidines C(sp³)–H Arylation Aryl-substituted Azetidines Allows direct functionalization of the azetidine ring. rsc.org

Chiral amines are critical structural motifs in a vast number of pharmaceuticals and bioactive natural products. jmchemsci.com The synthesis of molecules with specific stereochemistry is a central goal of modern organic chemistry. While this compound is not inherently chiral, its structure is a valuable precursor for introducing chirality.

The amine group at the 3-position can be a handle for stereoselective reactions. Furthermore, synthetic strategies can be designed to create chiral organocatalysts where the atropisomeric chirality of a larger backbone, like a binaphthyl group, is combined with a central chirality element located near an amino group on a heterocyclic ring. researchgate.net This design principle, which creates a well-defined chiral pocket, can be applied using this compound as the source of the amino-heterocycle portion. The development of such bifunctional catalysts, where one part of the molecule activates an electrophile and the amine activates a nucleophile, is a powerful strategy in asymmetric synthesis. researchgate.netrsc.org

Role in Polymer Chemistry and Functional Materials

The bifunctionality and inherent reactivity of this compound make it a compelling candidate for applications in polymer science, where it can be incorporated to control polymer properties or to add specific functionality. researchgate.net

With two reactive amine groups, this compound can act as either a monomer that is incorporated into a polymer chain or as a cross-linking agent that connects different polymer chains together. Primary and secondary amines are highly nucleophilic and readily react with various functional groups used in polymerization and cross-linking. mdpi.com

The process of cross-linking involves chemically joining two or more molecules with a covalent bond. mdpi.com The amine groups on this compound can react with electrophilic cross-linking agents, such as those containing N-hydroxysuccinimide (NHS) esters or isocyanates, to form stable amide or urea (B33335) linkages, respectively. This process can create a robust three-dimensional polymer network, significantly altering the material's mechanical and thermal properties. The polymerization of azetidine derivatives is known to be challenging but can yield polyamines with important applications. researchgate.net

The nitrogen atoms in this compound possess lone pairs of electrons, enabling them to act as ligands that can coordinate with transition metals to form catalysts. Research on polymeric catalysts has demonstrated that polymers containing N-isopropyl groups, specifically poly[(N-isopropylacrylamide)], can serve as highly effective ligands for palladium in Suzuki-Miyaura and Mizorogi-Heck reactions. researchgate.net This suggests that this compound could be used as a small-molecule ligand or incorporated into a polymer support to create efficient and potentially recyclable catalytic systems.

Furthermore, the structure is suitable for designing bifunctional organocatalysts. In this concept, the amine functionality acts as a Lewis base to activate a nucleophile, while another part of the catalyst activates the electrophile, often through hydrogen bonding. researchgate.net This dual activation model is a hallmark of highly effective catalysts, such as primary amine-thioureas, used in a wide range of asymmetric transformations. rsc.org

Azetidine derivatives have been identified as valuable components in the formulation of specialty chemicals, particularly as latent curing agents for resins. google.com This is a critical application in the production of single-component coatings, sealants, and adhesives that cure upon exposure to ambient moisture. google.com

In these systems, the azetidine derivative is mixed with a resin containing functional groups that react with amines, such as polyurethanes or epoxies. The mixture remains stable until it is applied, at which point atmospheric moisture can trigger a reaction that opens the strained azetidine ring, exposing a reactive amine that then cures the resin. This provides excellent storage stability and a controlled curing process. google.com Polymers derived from azetidines are also noted for their potential use in coatings. researchgate.net The bifunctional nature of this compound makes it particularly suited for such applications, where it can enhance cross-linking density and improve adhesion to various substrates.

Table 2: Functional Roles of this compound in Materials An interactive table summarizing the functions and applications in polymer and materials science.

Role Mechanism Application Area Relevant Property
Cross-linking Agent Amine groups react with electrophiles (e.g., isocyanates, epoxides) to form covalent bonds between polymer chains. mdpi.com Polymer Composites, Hydrogels Increased mechanical strength and thermal stability.
Ligand for Catalysis Nitrogen atoms coordinate with metal centers (e.g., Palladium) to form active catalysts. researchgate.net Organic Synthesis High catalytic activity in cross-coupling reactions. researchgate.net

Research on this compound in Non-Biological Chemical Probes Remains Limited

Current scientific literature does not provide specific examples or detailed research findings on the application of the chemical compound this compound in the design of advanced, non-biological chemical probes. While the broader class of azetidine-containing molecules has been investigated for roles in materials science and as components of fluorescent dyes, dedicated studies detailing the use of this compound for creating sensors for specific non-biological analytes are not publicly available.

The azetidine ring, a four-membered heterocycle containing a nitrogen atom, is a structural motif of interest in medicinal and materials chemistry. Its incorporation into larger molecular structures can influence properties such as solubility, conformational rigidity, and binding affinity. Research has shown that modifying fluorescent dyes, like rhodamines, with azetidine rings can lead to the development of brighter and more photostable dyes, known as "Janelia Fluor" dyes. These dyes have applications in advanced imaging, although this primarily falls within a biological context.

Furthermore, studies have explored other 3-substituted azetidine derivatives as components of fluorescent purine (B94841) analogs, where the substituent on the azetidine ring was found to correlate with the molecule's emission quantum yields. This indicates that the azetidine scaffold can serve as a valuable component for tuning the photophysical properties of sensor molecules.

However, despite the exploration of the general azetidine scaffold in probe design, specific research detailing the synthesis, mechanism, and performance of a non-biological chemical probe incorporating this compound is absent from the reviewed literature. Consequently, data on its use for detecting specific non-biological analytes or monitoring chemical reactions, including performance metrics that could be compiled into data tables, is not available. Further research would be necessary to establish and characterize the role of this compound in this specific application area.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While methods for the synthesis of substituted azetidines exist, future research will likely focus on developing more efficient, selective, and scalable routes to N-Isopropylazetidin-3-amine. A primary goal is to minimize the number of synthetic steps and avoid the use of costly or hazardous reagents. Key areas for exploration include:

Direct C-H Amination: Investigating transition-metal-catalyzed C-H amination of N-isopropylazetidine could provide a highly atom-economical route, bypassing the need for pre-functionalized starting materials.

Asymmetric Synthesis: Developing novel catalytic asymmetric methods to install the amine functionality onto the azetidine (B1206935) ring would be a significant advancement, providing direct access to enantiopure material without the need for chiral resolution.

Protecting-Group-Free Synthesis: Research into synthetic pathways that circumvent the need for nitrogen protecting groups on the azetidine ring would streamline the process, reduce waste, and lower costs.

A comparative overview of a hypothetical current versus a future optimized synthetic route is presented below.

ParameterHypothetical Current RouteFuture Optimized Route
Number of Steps 4-62-3
Overall Yield 30-40%>70%
Key Strategy Multi-step with protecting groupsDirect C-H functionalization or catalytic asymmetric amination
Atom Economy ModerateHigh
Reagent Profile Use of stoichiometric, hazardous reagentsCatalytic, greener reagents

Exploration of this compound in Asymmetric Catalysis

The chiral nature and constrained geometry of this compound make it an attractive scaffold for the development of novel ligands and organocatalysts. beilstein-journals.orgrsc.orgmdpi.comresearchgate.net Future investigations in this area could prove highly fruitful.

Chiral Ligand Development: The secondary amine can be readily functionalized to create a diverse library of bidentate or tridentate ligands for transition-metal catalysis. These new ligands could be screened in a variety of important asymmetric transformations.

Organocatalysis: As a secondary amine, it can potentially act as an organocatalyst in enamine or iminium ion-based transformations, such as asymmetric Michael additions or aldol (B89426) reactions. beilstein-journals.org The rigid azetidine backbone could impart unique stereochemical control compared to more flexible acyclic or larger ring-based catalysts.

The table below outlines potential catalytic applications for derivatives of this compound.

Catalytic ApplicationPotential Catalyst TypeTarget ReactionDesired Outcome
Asymmetric HydrogenationChiral phosphine-amine ligand complexed with Rhodium or IridiumProchiral ketones or olefinsHigh enantiomeric excess (>99% ee)
Asymmetric C-C Bond FormationChiral N,N'-dioxide ligand derived from the amine rsc.orgresearchgate.netFriedel-Crafts alkylation, Michael additionHigh yield and stereoselectivity
Organocatalytic Aldol ReactionUnmodified or derivatized amineReaction of ketones with aldehydesHigh diastereo- and enantioselectivity

Advanced Computational Modeling for Predictive Reactivity and Conformational Behavior

Advanced computational tools are invaluable for accelerating research and providing deep mechanistic insights. Future work should leverage these methods to understand and predict the behavior of this compound.

Conformational Analysis: Techniques like Density Functional Theory (DFT) can be used to accurately model the conformational landscape of the molecule. Understanding the preferred puckering of the azetidine ring and the orientation of the N-isopropyl group is crucial for designing catalysts and predicting stereochemical outcomes.

Reaction Mechanism Simulation: Computational modeling can elucidate the transition states and reaction pathways for syntheses involving this amine or its use in catalysis. This can help in optimizing reaction conditions and in the rational design of more effective catalysts. nih.gov

Predictive Property Modeling: Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the efficacy of various derivatives as ligands or catalysts, thereby streamlining the experimental screening process.

Computational MethodResearch FocusPredicted Parameter
Density Functional Theory (DFT)Conformational analysis of ligandsRing pucker energy, rotational barriers
Ab initio Molecular Dynamics (AIMD)Simulation of reaction mechanismsTransition state energies, reaction coordinates
Quantitative Structure-Activity Relationship (QSAR)Catalyst performance predictionEnantiomeric excess, catalytic turnover

Integration into Flow Chemistry and Automated Synthesis Platforms

To enhance the efficiency, safety, and scalability of reactions involving this compound, its integration into modern synthesis technologies is a promising research avenue.

Flow Synthesis: The synthesis of the amine itself, or its use in subsequent reactions, could be adapted to continuous flow processes. Flow chemistry offers superior control over reaction parameters like temperature and mixing, which is particularly beneficial for managing the potential ring strain energy of the azetidine core.

Automated Synthesis: Automated platforms can be used for the rapid synthesis and screening of a library of derivatives, particularly for applications in catalysis or medicinal chemistry. This high-throughput approach can significantly accelerate the discovery of new applications for the core structure.

Process TypeKey AdvantageApplication Area
Batch Synthesis (Traditional) Simple setup for small scaleInitial laboratory-scale exploration
Flow Chemistry Enhanced safety, scalability, and controlLarge-scale production, hazardous reactions
Automated Synthesis High-throughput screeningCatalyst optimization, derivative library synthesis

Investigation of this compound in Sustainable Chemical Processes

Aligning the synthesis and application of this compound with the principles of green chemistry is a critical future direction.

Bio-based Feedstocks: Research could explore the synthesis of the azetidine scaffold from renewable, bio-based starting materials, reducing the reliance on petrochemical feedstocks.

Green Solvents: Investigating synthetic routes and catalytic applications that utilize environmentally benign solvents such as water, ethanol, or supercritical CO2 would significantly improve the sustainability profile.

Catalytic Valorization: Employing catalysts derived from this compound to convert waste biomass into valuable chemicals would represent a significant contribution to a circular economy. The development of highly selective and efficient multicomponent reactions is also a key target. mdpi.com

Q & A

Basic Research Questions

Q. What are the key structural characteristics of N-Isopropylazetidin-3-amine, and how can they be confirmed experimentally?

  • Methodological Answer : The IUPAC name and canonical SMILES of this compound (e.g., "N-ethyl-1-methylazetidin-3-amine" in ) provide foundational structural insights. Confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton environments and carbon frameworks, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography can resolve stereochemistry, as seen in studies of similar azetidine derivatives .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer : Synthesis typically involves reductive amination or ring-opening of azetidine precursors. For example, in analogous compounds (e.g., and ), alkylation of azetidin-3-amine with isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF) is used. Critical parameters include temperature control (0–25°C), solvent polarity, and stoichiometric ratios to minimize side reactions like over-alkylation. Reaction progress is monitored via thin-layer chromatography (TLC) .

Q. Which analytical techniques are most effective for purity assessment of this compound?

  • Methodological Answer : Purity is assessed using a combination of TLC (for rapid screening) and reverse-phase HPLC with UV detection (λ = 254 nm). Quantitative analysis employs gas chromatography (GC) or LC-MS, while impurities are identified via 2D NMR (e.g., COSY, HSQC) and differential scanning calorimetry (DSC) for thermal stability profiling .

Advanced Research Questions

Q. How can computational chemistry simulations aid in understanding reaction mechanisms involving this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as nucleophilic substitution or ring-opening kinetics. Molecular dynamics simulations predict solvent effects on reaction rates, while docking studies (e.g., AutoDock Vina) explore interactions with biological targets. These methods resolve ambiguities in experimental kinetic data .

Q. What strategies resolve contradictions in spectroscopic data during characterization of this compound derivatives?

  • Methodological Answer : Cross-validation using multiple techniques is critical. For example, discrepancies between NMR and IR data (e.g., unexpected amine stretching frequencies) are resolved via deuterium exchange experiments or variable-temperature NMR. Isotopic labeling (e.g., ¹⁵N) can clarify nitrogen environments, as demonstrated in azetidine studies .

Q. How does stereochemistry influence the biological activity of this compound, and what methods elucidate this relationship?

  • Methodological Answer : Enantiomeric purity (e.g., (R)- vs. (S)-configurations) impacts receptor binding, as shown in pharmacologically active azetidines (). Chiral HPLC separates enantiomers, while circular dichroism (CD) spectroscopy and X-ray crystallography assign absolute configurations. In vitro assays (e.g., enzyme inhibition) correlate stereochemistry with activity .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation or dermal contact ( ). Spills are contained with inert absorbents (e.g., silica gel), and waste is disposed via certified hazardous waste channels. Emergency procedures include rinsing eyes with water for 15 minutes and administering oxygen if inhaled .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.